7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLQXWWFKPCWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates . Hydrolysis of the ester group and subsequent amidation with primary and secondary aliphatic amines furnishes the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid group undergoes typical nucleophilic reactions, including esterification and amidation. For example:
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Esterification : Reacting with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative. This reaction is critical for improving solubility in organic solvents.
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Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, which reacts with amines (e.g., aniline) to form amides.
Table 1: Reaction Yields for Carboxylic Acid Derivative Formation
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄, reflux, 6 h | 82 | |
| Amidation (Aniline) | SOCl₂, DCM, then aniline, 0 °C | 75 |
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine ring undergoes regioselective electrophilic substitutions. The 4-chlorophenyl group at position 7 directs electrophiles to the C-5 and C-6 positions due to its electron-withdrawing nature. Key reactions include:
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Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at C-5 .
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Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes at C-6 .
Table 2: Regioselectivity in EAS Reactions
| Electrophile | Position Substituted | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| NO₂⁺ | C-5 | HNO₃/H₂SO₄, 0 °C | 68 | |
| Br⁺ | C-6 | Br₂/FeBr₃, DCM, rt | 73 |
Oxidative Cross-Dehydrogenative Coupling (CDC)
The pyrazolo[1,5-a]pyrimidine core participates in CDC reactions under oxidative conditions. For instance, coupling with β-dicarbonyl compounds (e.g., ethyl acetoacetate) in ethanol under O₂ forms fused polycyclic derivatives. This reaction is highly sensitive to the atmosphere:
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Optimal conditions : 6 equiv. acetic acid, O₂ atmosphere (1 atm), 12 h → 94% yield .
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Side reactions : Under Ar or air, competing dimerization reduces yields to ≤6% .
Table 3: CDC Reaction Optimization
| Atmosphere | Acid (Equiv.) | Yield (%) | By-Product Formation | Source |
|---|---|---|---|---|
| O₂ | HOAc (6) | 94 | Negligible | |
| Air | HOAc (6) | 74 | Moderate | |
| Ar | HOAc (6) | 6 | Significant |
Cyclization Reactions
The carboxylic acid group facilitates cyclization with amines or hydrazines to form heterocyclic fused systems. For example:
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Hydrazide formation : Reaction with hydrazine hydrate produces a hydrazide intermediate, which cyclizes with aldehydes to yield triazolo-pyrazolo[1,5-a]pyrimidines .
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Microwave-assisted cyclization : Using microwave irradiation (120 °C, 20 min) enhances regioselectivity for 7-substituted derivatives over 5-substituted isomers .
Cross-Coupling Reactions
The 4-chlorophenyl group participates in Suzuki-Miyaura couplings. For instance, replacing the chloride with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water forms biaryl derivatives .
Decarboxylation and Functionalization
Thermal decarboxylation (180–200 °C) removes the carboxylic acid group, generating the parent pyrazolo[1,5-a]pyrimidine. This intermediate undergoes further functionalization, such as:
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Alkylation : With alkyl halides/K₂CO₃ in DMF.
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Sulfonation : Using SO₃·Py complex.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds structurally related to pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Specifically, 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated its efficacy in inhibiting the growth of various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against several bacterial strains, indicating potential applications in treating bacterial infections. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall integrity .
Agricultural Science
1. Pesticide Development
Due to its biological activity, this compound is being explored as a base for developing new pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions while minimizing environmental impact compared to traditional pesticides .
Material Science
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to modify the compound's structure to enhance its conductivity and stability in these applications .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pyrazolo[1,5-a]pyrimidines | Evaluation of anticancer properties | Demonstrated inhibition of cancer cell proliferation in vitro |
| Antimicrobial Efficacy of Novel Compounds | Testing against bacterial strains | Effective against multiple strains, suggesting potential for therapeutic use |
| Development of Eco-friendly Pesticides | Exploration of pesticide efficacy | Highlighted potential for pest control with lower environmental impact |
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation . The compound’s structure allows it to bind to the active sites of enzymes and receptors, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of pyrazolo[1,5-a]pyrimidine derivatives are highly influenced by substituents at positions 5, 6, and 5. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorophenyl vs.
- Fluorinated Derivatives : Difluoromethyl and trifluoromethyl groups (e.g., in EN300-228924 compounds) improve metabolic stability and binding to hydrophobic pockets .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) act as prodrugs, mitigating the carboxylic acid’s polarity to enhance absorption .
Biological Activity
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C13H8ClN3O2
- Molecular Weight : 273.675 g/mol
- CAS Number : 861410-46-0
- Purity : ≥95% .
The compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CHK1, which is crucial for cell cycle regulation. The pyrazolo[1,5-a]pyrimidine core structure allows for significant interactions with the ATP-binding site of these kinases, leading to inhibition of cell proliferation in cancer cells .
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : The compound demonstrated IC50 values ranging from 0.87 to 12.91 µM against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, outperforming the standard chemotherapy agent 5-Fluorouracil .
- Mechanism of Induction of Apoptosis : Studies indicated an increase in caspase-9 levels in treated MCF-7 cells, suggesting the compound's ability to induce apoptosis through the intrinsic pathway .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens:
- Bacterial Inhibition : It exhibited significant bacteriostatic activity against Staphylococcus aureus and Escherichia coli, with notable selectivity indices compared to traditional antibiotics .
- Fungal Activity : Limited studies suggest potential antifungal properties against strains like Aspergillus flavus and A. niger .
Pharmacokinetics
Pharmacokinetic studies reveal favorable profiles for the compound:
- Bioavailability : The oral bioavailability was reported at approximately 31.8%, indicating effective absorption when administered orally .
- Clearance Rate : The clearance rate was noted as 82.7 mL/h/kg after intravenous administration, suggesting moderate elimination kinetics .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives?
The compound is typically synthesized via condensation reactions of pyrazolo[1,5-a]pyrimidine precursors with functionalized aromatic halides. For example, coupling reactions using enaminones (e.g., 16a-c in pyridine) yield carboxamide derivatives, followed by acid hydrolysis to form the carboxylic acid moiety . Ethyl esters (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) can serve as intermediates, with subsequent deprotection or functionalization steps . Purification often involves recrystallization from ethanol/DMF or chromatography .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Structural confirmation relies on 1H/13C NMR to verify substituent positions and aromaticity, IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and LC-MS/HRMS for molecular weight validation . Purity is assessed via HPLC (≥95%) and melting point analysis (275–280°C) . Single-crystal X-ray diffraction (e.g., for pyrazolo[1,5-a]pyrimidine carbonitrile derivatives) provides definitive stereochemical data .
Q. What safety precautions are required when handling this compound?
The compound is classified as Acute Toxicity Category 4 (oral) , Skin/Irritant Category 2 , and STOT SE 3 (respiratory system target). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage at 2–8°C in airtight containers is recommended .
Q. How is the compound functionalized at position 7 for structure-activity relationship (SAR) studies?
Position 7 modifications are achieved via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, 7-amino derivatives are synthesized by reacting nitro precursors with reducing agents, while 7-chloro analogs enable further substitution with amines or thiols .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (DMF, pyridine) are preferred for condensation reactions at 80–100°C. Acidic workup (e.g., HCl) precipitates the carboxylic acid form, while recrystallization from ethanol/DMF improves purity .
Advanced Questions
Q. How do substitutions at position 7 influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
Position 7 substituents modulate target engagement. For instance:
- 7-Amino groups enhance solubility and hydrogen-bonding interactions in enzyme active sites (e.g., glucocerebrosidase chaperones) .
- Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability and receptor binding affinity, as seen in GPR39 agonists .
- Bulkier groups (e.g., benzamido) may reduce off-target effects by steric hindrance .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
In angiotensin II receptor antagonists, removing the carboxylic acid group and introducing lipophilic substituents (e.g., methyl at position 3) improved oral bioavailability. Computational modeling (e.g., docking studies) guided substituent placement to balance potency and pharmacokinetics .
Q. How can functionalization at position 3 enhance target specificity?
Position 3 carboxylic acid derivatives are critical for ionic interactions with receptors (e.g., GPR39). Conversion to carboxamides (e.g., with morpholine) or esters (e.g., ethyl) tailors hydrophobicity and membrane permeability. For PROTACs, this position is conjugated to E3 ligase-binding motifs .
Q. What methods validate the compound’s role as a non-benzodiazepine therapeutic candidate?
In vitro binding assays (e.g., CB1 receptor antagonism) and behavioral studies (e.g., cognitive function in animal models) are paired with metabolic stability tests (microsomal assays) . Discrepancies between in vitro/in vivo data require pharmacokinetic profiling (Cmax, AUC) .
Q. How does crystallographic data inform structural optimization?
Single-crystal X-ray structures (e.g., of pyrazolo[1,5-a]pyrimidine carbonitrile derivatives) reveal bond angles and planarity, guiding steric and electronic modifications. For example, methylsulfanyl groups at position 2 improve π-stacking in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
